molecular formula C12H16BrNO2S B13255496 2-[(4-Bromobenzenesulfonyl)methyl]piperidine

2-[(4-Bromobenzenesulfonyl)methyl]piperidine

Cat. No.: B13255496
M. Wt: 318.23 g/mol
InChI Key: WGDOWJROEUCTKV-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzenesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzenesulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromobenzenesulfonyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]piperidine

InChI

InChI=1S/C12H16BrNO2S/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2

InChI Key

WGDOWJROEUCTKV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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